An In-Depth Technical Guide to N-(2,6-Dimethylphenyl)acetamide-d3: Properties, Synthesis, and Application
An In-Depth Technical Guide to N-(2,6-Dimethylphenyl)acetamide-d3: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(2,6-Dimethylphenyl)acetamide-d3, a deuterated analog of a key chemical intermediate and a significant compound in its own right for analytical applications. As a stable isotope-labeled compound, it serves as an invaluable tool in mass spectrometry-based quantification, particularly in pharmacokinetic and metabolic studies of the widely used local anesthetic, Lidocaine. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, outlines a robust analytical methodology for its quantification, and discusses its primary application as an internal standard.
Core Chemical and Physical Properties
N-(2,6-Dimethylphenyl)acetamide-d3 is the deuterated form of N-(2,6-Dimethylphenyl)acetamide, where the three hydrogen atoms of the acetyl methyl group are replaced with deuterium. This isotopic substitution results in a mass shift of +3 atomic mass units, which is ideal for its use as an internal standard in mass spectrometry, as it does not significantly alter the chemical properties of the molecule.
Table 1: Chemical Identifiers and Properties of N-(2,6-Dimethylphenyl)acetamide-d3
| Property | Value | Source |
| Chemical Name | N-(2,6-Dimethylphenyl)acetamide-2,2,2-d3 | [1] |
| Synonyms | 2',6'-Acetoxylidide-d3, 2',6'-Dimethylacetanilide-d3, N-Acetyl-2,6-dimethylaniline-d3, N-Acetyl-2,6-xylidine-d3 | Pharmaffiliates |
| CAS Number | 1329834-68-5 | Pharmaffiliates |
| Molecular Formula | C10H10D3NO | [1] |
| Molecular Weight | 166.23 g/mol | Pharmaffiliates |
| Appearance | White to beige crystalline powder (inferred from non-deuterated analog) | [2] |
| Melting Point | 178-184 °C (for non-deuterated analog) | [3] |
| Solubility | Soluble in Chloroform, Methanol; Insoluble in water (for non-deuterated analog) | [4] |
Note: Some physical properties are inferred from the non-deuterated analog due to a lack of specific data for the deuterated compound.
Synthesis of N-(2,6-Dimethylphenyl)acetamide-d3
The synthesis of N-(2,6-Dimethylphenyl)acetamide-d3 is most efficiently achieved through the acetylation of 2,6-dimethylaniline with a deuterated acetylating agent. The following protocol describes a reliable method using acetic anhydride-d6.
Experimental Protocol: Synthesis of N-(2,6-Dimethylphenyl)acetamide-d3
Materials and Equipment:
-
2,6-Dimethylaniline
-
Acetic anhydride-d6
-
Glacial acetic acid
-
Sodium acetate
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2,6-dimethylaniline (1.0 equivalent) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add acetic anhydride-d6 (1.1 equivalents) to the cooled solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Prepare a solution of sodium acetate in deionized water.
-
Add the sodium acetate solution to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold deionized water.
-
Dry the product under vacuum to yield N-(2,6-Dimethylphenyl)acetamide-d3.
Causality Behind Experimental Choices:
-
The use of glacial acetic acid as a solvent provides a suitable medium for the reaction and helps to protonate the aniline, modulating its reactivity.
-
The reaction is performed at a low temperature during the addition of acetic anhydride-d6 to control the exothermic nature of the acylation reaction.
-
Sodium acetate is used to neutralize the acetic acid formed as a byproduct, which facilitates the precipitation of the less soluble acetamide product.
Diagram 1: Synthetic Workflow for N-(2,6-Dimethylphenyl)acetamide-d3
Caption: Synthetic workflow for N-(2,6-Dimethylphenyl)acetamide-d3.
Analytical Methodology: Quantification by LC-MS/MS
As a stable isotope-labeled internal standard, N-(2,6-Dimethylphenyl)acetamide-d3 is primarily quantified alongside its non-deuterated analog using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a general protocol that can be adapted and validated for specific applications.
Experimental Protocol: LC-MS/MS Quantification
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[5]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 30 °C[5]
-
Injection Volume: 10 µL[5]
-
Gradient: A suitable gradient should be developed to ensure separation from matrix components and the non-deuterated analog.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These must be empirically determined for both N-(2,6-Dimethylphenyl)acetamide and N-(2,6-Dimethylphenyl)acetamide-d3. A plausible precursor ion for the d3-analog would be m/z 167.1 -> fragment ions. The precursor ion for the non-deuterated analog is m/z 164.1.
Table 2: Plausible MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-(2,6-Dimethylphenyl)acetamide | 164.1 | To be determined | To be optimized |
| N-(2,6-Dimethylphenyl)acetamide-d3 (Internal Standard) | 167.1 | To be determined | To be optimized |
Note: The product ions and collision energies need to be optimized for the specific instrument being used.
Diagram 2: Analytical Workflow for Quantification
Caption: Analytical workflow for quantification using an internal standard.
Application as an Internal Standard
The primary application of N-(2,6-Dimethylphenyl)acetamide-d3 is as an internal standard for the quantification of N-(2,6-Dimethylphenyl)acetamide, which is a known impurity and metabolite of Lidocaine.[2] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:
-
Correction for Matrix Effects: It co-elutes with the analyte, experiencing similar ionization suppression or enhancement in the mass spectrometer source.
-
Correction for Sample Loss: It accounts for any loss of analyte during sample preparation and extraction.
-
Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, variability is significantly reduced, leading to more reliable and reproducible results.
Spectroscopic Data (for Non-Deuterated Analog)
Due to the lack of publicly available spectroscopic data for N-(2,6-Dimethylphenyl)acetamide-d3, the data for the non-deuterated analog is provided for reference. The key difference in the mass spectrum will be a +3 m/z shift for the molecular ion and fragments containing the deuterated acetyl group. In the 1H NMR, the singlet corresponding to the acetyl methyl protons will be absent. In the 13C NMR, the signal for the acetyl methyl carbon will be a heptet due to coupling with deuterium.
Table 3: Spectroscopic Data for N-(2,6-Dimethylphenyl)acetamide
| Spectroscopy | Key Features | Source |
| Mass Spectrometry (EI) | Molecular Ion (M+): m/z 163. Key fragments at m/z 121, 120. | [6] |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching (amide I), and N-H bending (amide II). | [6] |
| 1H NMR Spectroscopy | Signals corresponding to the aromatic protons, the two methyl groups on the phenyl ring, and the acetyl methyl protons. | Inferred from related structures |
| 13C NMR Spectroscopy | Resonances for the aromatic carbons, the two phenyl methyl carbons, the acetyl methyl carbon, and the carbonyl carbon. | Inferred from related structures |
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][8]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, seek medical attention.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
It is imperative to consult the specific MSDS provided by the supplier before handling this compound.
References
-
National Institute of Standards and Technology. Acetamide, N-(2,6-dimethylphenyl)-. In NIST Chemistry WebBook. Available at: [Link]
-
PubChem. N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
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University of Massachusetts Boston. The 2-Step Synthesis of Lidocaine. Available at: [Link]
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ResearchGate. MRM transitions used for detection of the vitamin D metabolites. Available at: [Link]
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ChemSynthesis. N-(2,6-dimethylphenyl)acetamide. Available at: [Link]
- Google Patents. Method and assays for quantitation of acetamide in a composition.
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National Institute of Standards and Technology. Acetamide, N-(2,6-dimethylphenyl)-. In NIST Chemistry WebBook. Available at: [Link]
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National Institute of Standards and Technology. Acetamide, N-(2,6-dimethylphenyl)-. In NIST Chemistry WebBook. Available at: [Link]
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SIELC Technologies. Separation of Acetamide, N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. Available at: [Link]
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SynZeal. N-(2,6-Dimethylphenyl)acetamide D3. Available at: [Link]
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Gowda, B. T., et al. N-(2,6-Dimethylphenyl)-2-methylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(3), o380 (2008). Available at: [Link]
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Pharmaffiliates. N-(2,6-Dimethylphenyl)acetamide-d3. Available at: [Link]
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Masaryk University. 2. Lidocaine. Available at: [Link]
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Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(5), 661-667 (2016). Available at: [Link]
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Journal of Pharmaceutical Negative Results. Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. Available at: [Link]
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Chegg. Solved LAB 12: SYNTHESIS OF LIDOCAINE Experimental Procedure. Available at: [Link]
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ResearchGate. MRM Transitions (Q1 f Q3) and Mass Spectral Parameters Employed during... Available at: [Link]
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SIELC Technologies. Acetamide, N-(2,6-dimethylphenyl)-. Available at: [Link]
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ChemDmart. SAFETY DATA SHEET. Available at: [Link]
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Supporting Information: Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. Available at: [Link]
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Journal of Pharmaceutical Negative Results. View of Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. Available at: [Link]
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Chen, G. Y., et al. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of The American Society for Mass Spectrometry, 29(10), 2040-2051 (2018). Available at: [Link]
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